molecular formula C17H23N3O B5245448 PSN 375963

PSN 375963

Cat. No.: B5245448
M. Wt: 285.4 g/mol
InChI Key: OAVLEYPTWABFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PSN 375963 involves several steps, starting with the preparation of the key intermediate, 4-butylcyclohexanone. This intermediate undergoes a series of reactions, including oxadiazole formation and pyridine ring construction, to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

PSN 375963 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PSN 375963 exerts its effects by acting as a partial agonist of the GPR119 receptor. This receptor is predominantly expressed in the pancreas and gastrointestinal tract. The activation of GPR119 by this compound leads to the modulation of insulin secretion, calcium signaling, and cAMP production. These molecular pathways play a crucial role in regulating food intake and body weight .

Comparison with Similar Compounds

PSN 375963 is similar to other GPR119 agonists, such as oleoylethanolamide (OEA) and PSN 632408. this compound has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound stands out due to its unique effects on metabolic pathways and its potential therapeutic applications in obesity and metabolic disorders .

Biological Activity

PSN 375963, also known as this compound hydrochloride, is a synthetic compound recognized for its potent agonistic activity on the G protein-coupled receptor 119 (GPR119). This receptor plays a crucial role in the regulation of glucose metabolism and insulin secretion, making this compound a significant candidate in diabetes research and potential therapeutic applications.

  • Chemical Formula : C₁₇H₂₃N₃O
  • Molar Mass : 285.391 g/mol
  • CAS Number : 1781834-82-9

This compound functions primarily by activating GPR119, which is predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon activation, GPR119 stimulates insulin secretion in response to glucose levels, thereby enhancing glucose tolerance and potentially improving lipid metabolism. The effective concentration (EC50) values for this compound have been reported as follows:

  • Human GPR119 : 8.4 μM
  • Mouse GPR119 : 7.9 μM .

Comparative Biological Activity

The biological activity of this compound can be compared with other GPR119 agonists, as shown in the following table:

Compound NameMechanism of ActionEC50 (μM)Unique Features
This compoundGPR119 Agonist8.4 (human), 7.9 (mouse)Potent selective agonist
PSN 375962GPR119 AgonistN/AClose analog with slightly different efficacy
BMS-901798GPR119 AgonistN/AAdvanced clinical candidate
AR231453GPR120 AgonistN/ATargets a different receptor
LiraglutideGLP-1 AgonistN/AEstablished diabetes treatment

Insulin Secretion Studies

In various studies, this compound has been shown to significantly increase insulin secretion from beta cells under glucose-stimulated conditions. For instance, one study reported the following results regarding insulin secretion:

TreatmentInsulin Secretion (ng per well)
Baseline (0.2 mM glucose)1.40 ± 0.19
High Glucose (20 mM)2.52 ± 0.23 *
This compound (0.1 µM)2.60 ± 0.12 NS
This compound (10 µM)2.68 ± 0.01 NS

*Significance: *P < 0.001 relative to baseline; NS = not significantly different from high glucose alone .

Comparative Efficacy with Endogenous Ligands

Research has indicated that while endogenous ligands like oleoylethanolamide (OEA) activate GPR119 similarly to glucagon-like peptide-1 (GLP-1), synthetic agonists such as this compound exhibit divergent effects on insulin secretion and intracellular signaling pathways compared to OEA .

Conclusion and Implications for Diabetes Management

This compound represents a promising therapeutic agent for managing type 2 diabetes through its selective activation of GPR119, enhancing insulin secretion and improving metabolic parameters. Its unique properties compared to other compounds targeting similar pathways underscore its potential as a valuable candidate for further research in metabolic diseases.

Future Directions

Further studies are warranted to explore the long-term effects of this compound on glucose metabolism and its potential side effects in clinical settings. Additionally, understanding its interactions with other metabolic pathways could provide insights into its utility as a multi-target therapeutic agent.

Properties

IUPAC Name

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVLEYPTWABFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028459
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388575-52-8
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388575-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-375,963
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.